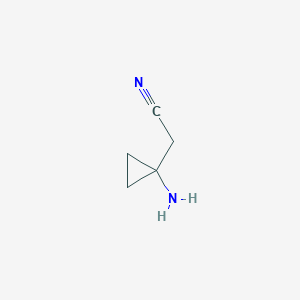
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile (2C3M6TFMN) is a compound used in various scientific research applications, such as organic synthesis and medicinal chemistry. It is a highly functionalized nitrile with a trifluoromethyl group, which makes it a valuable building block for organic synthesis and medicinal chemistry. The compound has been used in a variety of lab experiments, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. The compound has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In medicinal chemistry, 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has been used to synthesize various bioactive compounds, including inhibitors, agonists, and antagonists. In drug discovery, the compound has been used to synthesize novel compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins, which can lead to the inhibition of various physiological processes. In addition, the compound is believed to interact with certain receptors, which can lead to changes in the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has been found to have a variety of biochemical and physiological effects. In animal studies, the compound has been found to have anti-inflammatory, antithrombotic, and anti-cancer effects. In addition, the compound has been found to have an effect on the metabolism of certain lipids, proteins, and carbohydrates. The compound has also been found to have an effect on the activity of certain hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has a number of advantages and limitations for lab experiments. The compound is relatively stable and can be stored for long periods of time. In addition, the compound is relatively inexpensive and easy to obtain. However, the compound is also highly reactive and can be difficult to handle in the laboratory.
Zukünftige Richtungen
There are a number of possible future directions for 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile research. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research could be conducted on the synthesis of novel compounds using 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile as a building block. Finally, further research could be conducted on the use of 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile in drug discovery and the development of new drugs.
Synthesemethoden
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile can be synthesized in the laboratory through a variety of methods, including the use of a Grignard reaction, a Wittig reaction, and a Sonogashira coupling reaction. The Grignard reaction involves the addition of a Grignard reagent to a nitrile, while the Wittig reaction involves the addition of a phosphonium salt to an aldehyde or ketone. The Sonogashira coupling reaction involves the addition of a palladium catalyst to a halogenated alkene. All of these reactions can be used to synthesize 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile in the laboratory.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c1-4-2-6(8(10,11)12)14-7(9)5(4)3-13/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQPHBTYGGALRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B6304965.png)











